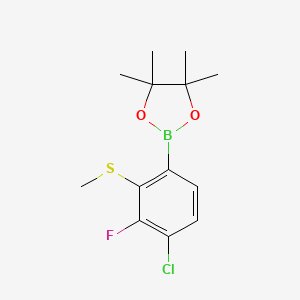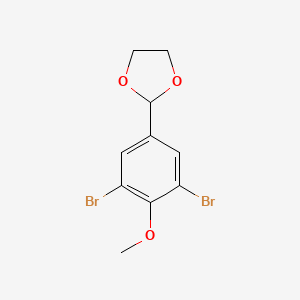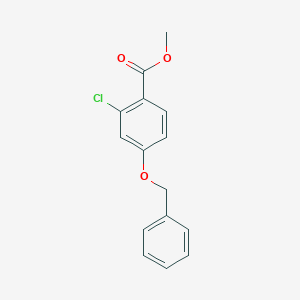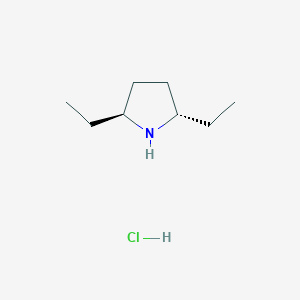![molecular formula C10H8BrF3O2 B6298279 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 2169687-24-3](/img/structure/B6298279.png)
2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane” is an organic compound. It contains a benzene ring substituted with a bromo group and a trifluoromethyl group . The compound belongs to the class of organofluorine compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl groups and bromo groups . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of similar compounds . Another method involves the use of trifluoromethylpyridines .Wissenschaftliche Forschungsanwendungen
2-BTP-1,3-Dioxolane has been used in a wide range of scientific research applications. It has been used as a reactant in the synthesis of various small molecules and polymers, as well as in the development of new catalysts and reagents. It has also been used in the study of various biochemical and physiological processes, such as enzyme catalysis, drug metabolism, and gene regulation. In addition, it has been used in the study of the structure and properties of materials, such as polymers and nanomaterials.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as trifluoromethyl-containing drugs, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that trifluoromethyl groups are often used in medicinal chemistry due to their ability to modulate the physicochemical properties of drug molecules .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, which could potentially improve their bioavailability .
Result of Action
Trifluoromethyl-containing compounds have been associated with a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Vorteile Und Einschränkungen Für Laborexperimente
2-BTP-1,3-Dioxolane has several advantages for lab experiments. It is a versatile compound that can be used as a reactant, catalyst, or reagent in a wide variety of reactions. It is also relatively stable, and can be stored for long periods of time without significant degradation. On the other hand, 2-BTP-1,3-Dioxolane has several limitations for lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, it can react with other compounds, and can react with water or oxygen in the presence of light.
Zukünftige Richtungen
The future of 2-BTP-1,3-Dioxolane is bright. It has many potential applications in the synthesis of small molecules, polymers, and materials, as well as in the development of new catalysts and reagents. In addition, it has potential applications in the study of biochemical and physiological processes, such as enzyme catalysis, drug metabolism, and gene regulation. Finally, it has potential applications in the study of the structure and properties of materials, such as polymers and nanomaterials.
Synthesemethoden
2-BTP-1,3-Dioxolane is synthesized through a reaction between 2-bromo-3-(trifluoromethyl)phenyl bromide and 1,3-dioxolane. This reaction is typically performed in a polar solvent, such as dimethyl sulfoxide (DMSO), at a temperature of around 25°C. The reaction is usually complete within 1-2 hours. The product of the reaction is a white solid that can be purified by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
2-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-6(9-15-4-5-16-9)2-1-3-7(8)10(12,13)14/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYOTWTYVTTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)


![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)








